Home > Products > Screening Compounds P15152 > 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone -

1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

Catalog Number: EVT-5310877
CAS Number:
Molecular Formula: C20H18ClNO
Molecular Weight: 323.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: The structural similarity, particularly the shared tricyclic tetrahydroquinoline core, suggests potential overlap in their chemical properties and potential biological activities. Both compounds belong to a broader class of compounds characterized by this core structure, although they might have different pharmacological profiles due to the variations in their substituents. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel type II α7 positive allosteric modulator (PAM) with a distinct pharmacological profile. It enhances acetylcholine (ACh)-evoked currents in cells expressing α7 nAChRs without inducing a distinct secondary component in the current decay, unlike other type II PAMs like TQS (see below). []

Relevance: While A-867744 doesn't share a core structure with 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, it's relevant because both compounds demonstrate activity at α7 nAChRs. This highlights the diversity of structures that can modulate these receptors and suggests that the target compound might also exhibit similar biological activity. []

(±)-1-[(3aR*,4S*,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone (G-1)

Compound Description: G-1 is commonly used as a selective GPER agonist to differentiate between estrogenic effects mediated by GPER and those mediated by traditional estrogen receptors. [] G-1 has demonstrated suppressive effects on the proliferation of ovarian and breast cancer cells. []

Relevance: Although G-1 and 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone belong to different chemical classes, their structures are similar. Both compounds share a tricyclic tetrahydroquinoline core, an ethanone substituent at position 8 of this core, and a substituted phenyl ring at position 4. This structural resemblance implies potential similarities in their physicochemical properties and possible interactions with biological targets. []

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: PHTPP acts as a selective antagonist for the estrogen receptor-β (ERβ). When administered into the rostral anterior cingulate cortex, PHTPP demonstrated efficacy in mitigating pain-related aversion in rodent models. []

Relevance: Although PHTPP does not share a structural similarity with 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, its inclusion is based on the context of estrogen-related research. Notably, PHTPP's role in influencing pain perception in conjunction with estrogen signaling pathways suggests a potential area of investigation for the target compound in relation to estrogen-mediated effects. []

(3aS,4R,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta[c]quinoline (G15)

Compound Description: G15 is a well-characterized G protein-coupled estrogen receptor 1 (GPER) antagonist. It's frequently employed to discern estrogenic actions mediated specifically through GPER from those facilitated by classical estrogen receptors. []

Relevance: Structurally, G15 is closely related to G-1, both sharing the tricyclic tetrahydroquinoline core and a 6-bromo-1,3-benzodioxol-5-yl substituent at position 4. The key difference lies in the absence of the ethanone group at position 8 in G15. [] This close structural similarity between G15 and G-1, both of which bear a strong resemblance to the target compound 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, further emphasizes the significance of the ethanone group at position 8 in influencing the specific activity profiles of these compounds.

1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride (MPP)

Compound Description: MPP is a selective antagonist of estrogen receptor-α (ERα). Research indicates that MPP, even when administered directly into the rostral anterior cingulate cortex, did not demonstrate any significant impact on pain-related aversion in rat models. []

Relevance: The relevance of MPP stems from its role as a tool to differentiate the roles of ER subtypes, specifically ERα, in pain-related aversion. While MPP itself might not share structural similarities with 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, its use in research alongside compounds like PHTPP and G15 provides a comparative context for understanding how different estrogen receptor subtypes might interact with compounds structurally similar to the target compound. []

2,3-Bis(4-hydroxyphenyl)-propionitrile (DPN)

Compound Description: DPN is a selective agonist of estrogen receptor-β (ERβ). Administration of DPN directly into the rostral anterior cingulate cortex led to conditioned place avoidance in experimental models, suggesting its potential in influencing aversion-related behaviors. []

Relevance: While DPN might not have direct structural similarities with 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, its inclusion is pertinent due to its contrasting effects compared to MPP. Both compounds target different ER subtypes, with DPN activating ERβ, while MPP antagonizes ERα. These contrasting activities, when studied in models of pain and aversion, highlight the importance of specific ER subtype targeting in modulating these complex behaviors. []

6-Acetamido-N-(2-(8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-2-methylpropyl)nicotinamide (1d)

Compound Description: Compound 1d is a tetrahydroquinoline (THQ) derivative designed as a non-steroidal selective androgen receptor modulator (SARM). It displays strong androgen receptor (AR) agonistic activity, particularly in bone tissue, while showing a reduced effect on the uterus and clitoral gland. []

1-(8-Nitro-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl) ethane-1, 2-diol (S-40542)

Compound Description: S-40542 is another tetrahydroquinoline derivative identified as a novel SARM antagonist. It has demonstrated anti-androgenic effects. []

1-(5-Chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea (PNU-120596)

Compound Description: PNU-120596 is a well-established type II α7 PAM. It enhances α7 nAChR activation by increasing both the peak amplitude of the current response and influencing the current decay kinetics. []

Relevance: While structurally dissimilar to 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, PNU-120596 serves as a reference point for comparing the activity profiles of various α7 PAMs. Given the target compound's potential activity at α7 nAChRs, understanding the different PAM types, their mechanisms of action, and the associated structure-activity relationships provides valuable insights for further investigation and optimization of the target compound's pharmacological profile. []

4-Naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonic acid amide (TQS)

Compound Description: TQS is a type II α7 PAM known to induce a distinct secondary component in the decay kinetics of α7 nAChR currents. This characteristic distinguishes it from other type II PAMs that primarily enhance peak current amplitude. []

Relevance: TQS shares the tricyclic tetrahydroquinoline core with the target compound, 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone. This structural similarity, despite differing substituents, suggests potential for overlapping pharmacological profiles, especially concerning their interactions with α7 nAChRs. Comparing the subtle differences in their effects on current kinetics could provide valuable insights into the structure-activity relationships within this class of compounds. []

(-)-Cis-trans-4-(2,3,5,6-Tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Compound Description: This compound acts as an antagonist at the allosteric activation (AA) site in the extracellular domain of α7 nAChRs. []

Relevance: Although structurally similar to TQS and sharing the core tricyclic tetrahydroquinoline structure with 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, this compound's antagonistic activity highlights the diverse pharmacological profiles possible within this structural class. It suggests that even subtle structural variations can lead to opposite functional outcomes at the α7 nAChR. []

2-Methyl-2-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]chinolin-4-yl)propan-1-ol

Compound Description: This compound is part of a group of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators (SARMs) under investigation for therapeutic applications in conditions like osteoporosis and muscle wasting. []

Relevance: This compound shares the tricyclic tetrahydroquinoline core with 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, further demonstrating the versatility of this scaffold in developing SARMs. Despite the structural similarities, variations in substituents could contribute to differences in their binding affinities, selectivity profiles, and overall pharmacological activities. []

(3aR,4S,9bS)-4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

Compound Description: GAT107 is a unique compound classified as an allosteric agonist-PAM (ago-PAM) for α7 nAChRs. It displays a dual mode of action, functioning as a direct allosteric activator of the channel and as a PAM that enhances the effects of orthosteric agonists. []

Relevance: GAT107 shares the tricyclic tetrahydroquinoline core structure with 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, suggesting a potential for similar binding interactions with α7 nAChRs. The ago-PAM activity of GAT107 further highlights the intricate pharmacological profiles possible within this structural class and the potential for diverse modes of action depending on subtle structural modifications. []

3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propenamide (B-973B)

Compound Description: Similar to GAT107, B-973B is another example of an allosteric agonist-PAM (ago-PAM) for α7 nAChRs. It exhibits both allosteric agonist activity and positive allosteric modulation of α7 nAChR-mediated currents. []

Relevance: While B-973B doesn't share a core structure with the target compound, its classification as an ago-PAM, like GAT107, underscores the diverse pharmacological activities possible for compounds targeting α7 nAChRs. These examples demonstrate that modulating α7 nAChR activity can be achieved through different structural motifs and binding interactions, highlighting the complex pharmacology of these receptors. []

1,1-Diethyl-4(naphthalene-2-yl)piperazin-1-ium (2NDEP)

Compound Description: 2NDEP, originally identified as a weak partial agonist of α7 nAChRs, exhibits properties of an allosteric agonist at the AA site of α7 nAChRs, particularly when co-applied with a PAM like PNU-120596. []

Relevance: Although structurally dissimilar to the target compound 1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, 2NDEP is relevant because it highlights the complexity of α7 nAChR pharmacology. Its classification as an allosteric agonist, coupled with its ability to interact with PAMs, showcases the potential for developing compounds that target allosteric sites on α7 nAChRs, potentially leading to novel therapeutic strategies for diseases involving these receptors. []

Properties

Product Name

1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

IUPAC Name

1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

Molecular Formula

C20H18ClNO

Molecular Weight

323.8 g/mol

InChI

InChI=1S/C20H18ClNO/c1-12(23)14-7-10-19-18(11-14)16-3-2-4-17(16)20(22-19)13-5-8-15(21)9-6-13/h2-3,5-11,16-17,20,22H,4H2,1H3

InChI Key

QRRCLHGSZFNJEH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.